molecular formula C19H19N5O2S2 B3570091 4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide CAS No. 17486-59-8

4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide

Cat. No. B3570091
CAS RN: 17486-59-8
M. Wt: 413.5 g/mol
InChI Key: JJYSAJDAAKYLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of energy metabolism in cells, and its activation has been shown to have therapeutic potential in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders.

Mechanism of Action

4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that promote phosphorylation of the α-subunit by upstream kinases. This results in increased AMPK activity, which in turn leads to a variety of downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide are diverse and depend on the specific cell type and disease context. In general, 4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide has been shown to improve glucose uptake and insulin sensitivity, reduce hepatic glucose production, inhibit cancer cell growth and survival, protect against neuronal damage, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide is its specificity for AMPK activation, which allows for the study of AMPK-dependent pathways without the confounding effects of other signaling pathways. However, one limitation of 4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide is its relatively low potency, which requires high concentrations for effective activation of AMPK in vitro and in vivo.

Future Directions

For research on 4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide include the development of more potent and selective AMPK activators, the identification of novel downstream targets of AMPK activation, and the investigation of the therapeutic potential of 4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide in additional disease contexts.

Scientific Research Applications

4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide has been extensively studied for its therapeutic potential in a variety of diseases. In diabetes, 4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production. In cancer, 4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and autophagy. In neurodegenerative disorders, 4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c1-13-12-14(2)21-18(20-13)24-28(25,26)17-10-8-16(9-11-17)23-19(27)22-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,21,24)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYSAJDAAKYLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360382
Record name 1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylthiourea

CAS RN

17486-59-8
Record name NSC337610
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-[(anilinocarbonothioyl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.